molecular formula C25H19FN4O3S B12147875 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2, 3-d]pyridino[1,2-a]pyrimidin-5-one

3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2, 3-d]pyridino[1,2-a]pyrimidin-5-one

Cat. No.: B12147875
M. Wt: 474.5 g/mol
InChI Key: QEEBHQBGAQFVHP-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one typically involves multiple steps, including the formation of the pyridino and pyrimidinone rings, followed by the introduction of the sulfonyl and fluorophenyl groups. Common synthetic routes may involve:

    Cyclization reactions: to form the fused ring systems.

    Sulfonylation: using sulfonyl chlorides in the presence of a base.

    Fluorination: using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Inhibiting their activity or modulating their function.

    Interfering with cellular processes: Such as signal transduction or gene expression.

    Inducing apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).

    Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one: Investigated for its antimicrobial properties.

    Benzo[4,5]imidazo[1,2-a]pyridine: Explored for its potential as an anti-cancer agent.

Uniqueness

3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one is unique due to its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H19FN4O3S

Molecular Weight

474.5 g/mol

IUPAC Name

7-benzyl-5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C25H19FN4O3S/c1-16-6-5-13-29-23(16)28-24-20(25(29)31)14-21(34(32,33)19-11-9-18(26)10-12-19)22(27)30(24)15-17-7-3-2-4-8-17/h2-14,27H,15H2,1H3

InChI Key

QEEBHQBGAQFVHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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